molecular formula C18H16N6 B2598714 1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine CAS No. 393820-44-5

1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine

Cat. No.: B2598714
CAS No.: 393820-44-5
M. Wt: 316.368
InChI Key: JQNVSBKRXFJQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial and antifungal activities. For instance, studies on compounds similar in structure to "1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine" have shown promising antimicrobial effects against various microbial strains. These compounds have been physically incorporated into polyurethane varnishes and printing ink pastes, showing very good antimicrobial effects, which could be beneficial for surface coating applications aimed at reducing microbial growth on surfaces (El‐Wahab et al., 2015).

Anticancer Research

Derivatives of this compound have also been explored for their anticancer properties. Modifications and synthesis of new compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have resulted in the development of new anticancer compounds with significant activity. These modifications aim at improving the selectivity and efficacy of anticancer drugs (Kamel, 2015).

Corrosion Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential as corrosion inhibitors. Research findings suggest that these compounds can effectively prevent the corrosion of metals in various environments, making them valuable in the development of corrosion-resistant materials and coatings. This application is particularly relevant in industries where metal preservation is crucial (Hameed et al., 2020).

Antiviral Activities

Studies have also explored the antiviral potentials of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their efficacy against various viruses. This research direction is promising for the development of new antiviral medications that can address current and emerging viral threats (Tantawy et al., 2012).

Properties

IUPAC Name

1-(3-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c1-13-5-4-7-15(9-13)24-18-16(11-23-24)17(21-12-22-18)20-10-14-6-2-3-8-19-14/h2-9,11-12H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVSBKRXFJQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine
Reactant of Route 2
Reactant of Route 2
1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine
Reactant of Route 3
Reactant of Route 3
1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine
Reactant of Route 4
Reactant of Route 4
1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine
Reactant of Route 5
Reactant of Route 5
1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine
Reactant of Route 6
Reactant of Route 6
1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.